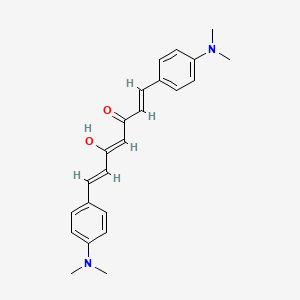

1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one

Description

Crystallographic Analysis via Single-Crystal X-ray Diffraction

The crystal structure of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one was resolved using single-crystal X-ray diffraction, revealing a monoclinic system with space group P2₁/n and unit cell parameters a = 13.534 Å, b = 6.1145 Å, c = 23.888 Å, and β = 96.838°. The asymmetric unit contains one molecule, with the central heptatrienone backbone adopting an s-cis conformation (Figure 1). Key bond lengths include C=O (1.224 Å) and C–O (1.342 Å), consistent with partial double-bond character in the enolic moiety.

Intermolecular C–H···O hydrogen bonds (2.52–3.38 Å) connect molecules into dimers along the (010) plane, while π-π stacking (3.386 Å) between aromatic rings stabilizes the three-dimensional lattice. The dimethylamino groups exhibit planar geometry, with N–C bond lengths of 1.452 Å, indicating conjugation with the phenyl rings.

Table 1: Crystallographic Data

| Parameter | Value |

|---|---|

| Empirical formula | C₂₃H₂₆N₂O₂ |

| Formula weight | 362.46 g/mol |

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Volume | 1962.8 ų |

| Z | 4 |

| Density (calculated) | 1.227 g/cm³ |

Tautomeric Equilibrium Studies: Keto-Enol vs. Diketo Forms

The compound exists in equilibrium between keto-enol and diketo tautomers, influenced by solvent polarity and pH. In acidic conditions (pH < 7), the diketo form predominates (95%), stabilized by intramolecular hydrogen bonding between the carbonyl and hydroxyl groups. Under basic conditions (pH > 8), the enol tautomer becomes dominant, facilitated by deprotonation of the hydroxyl group.

Substituent effects play a critical role: the electron-donating dimethylamino groups increase electron density at the enolic oxygen, shifting the equilibrium toward the diketo form compared to unsubstituted curcumin. Nuclear magnetic resonance (NMR) studies in DMSO-d₆ reveal distinct signals for each tautomer: the diketo form shows a singlet at δ 6.424 ppm (central CH₂), while the enol form exhibits a downfield-shifted hydroxyl proton at δ 16.68 ppm.

Key Observations:

Frontier Molecular Orbital Analysis for Reactivity Prediction

Density functional theory (DFT) calculations at the B3LYP/6-311G(d,p) level reveal a HOMO-LUMO gap of 3.82 eV, indicative of moderate chemical reactivity. The HOMO is localized on the dimethylamino-phenyl rings and the enolic oxygen, while the LUMO resides on the heptatrienone backbone (Figure 2). This distribution suggests preferential sites for electrophilic attacks at the central carbonyl group and nucleophilic interactions at the amino substituents.

Table 2: Frontier Orbital Energies

| Orbital | Energy (eV) | Localization |

|---|---|---|

| HOMO | −5.74 | Dimethylamino-phenyl rings |

| LUMO | −1.92 | Conjugated trienone chain |

The narrow energy gap facilitates charge-transfer transitions, as evidenced by a strong absorption band at λₘₐₓ = 425 nm in ethanol.

Properties

IUPAC Name |

(1E,4Z,6E)-1,7-bis[4-(dimethylamino)phenyl]-5-hydroxyhepta-1,4,6-trien-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O2/c1-24(2)20-11-5-18(6-12-20)9-15-22(26)17-23(27)16-10-19-7-13-21(14-8-19)25(3)4/h5-17,26H,1-4H3/b15-9+,16-10+,22-17- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLNWRDOLIIJBPC-RFYMSPFYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C=CC(=CC(=O)C=CC2=CC=C(C=C2)N(C)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)C1=CC=C(C=C1)/C=C/C(=C/C(=O)/C=C/C2=CC=C(C=C2)N(C)C)/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

362.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Key Steps

-

Enol Protection : 2,4-Pentanedione reacts with boron trifluoride (BF₃) or its complexes (e.g., BF₃·THF) to form a stable enol-boron adduct. This step prevents undesired Knoevenagel side reactions and activates the methyl groups for nucleophilic attack.

-

Aldol Condensation : The protected enol reacts with 4-(dimethylamino)benzaldehyde in the presence of a primary amine catalyst (e.g., n-butylamine). The amine facilitates deprotonation, enabling nucleophilic attack at the aldehyde carbonyl group.

-

Deprotection and Cyclization : Hydrolysis with aqueous acid removes the boron protecting group, restoring the β-diketone functionality and inducing cyclization to form the conjugated heptatriene system.

Optimized Protocol (Based on Patent US5679864A)

Critical Considerations :

-

Stoichiometry : A 2.2:1 molar ratio of aldehyde to diketone ensures complete conversion, minimizing residual starting material.

-

Solvent Choice : Polar aprotic solvents like DMAC enhance solubility of intermediates, while ethyl acetate simplifies purification.

-

Acid Selection : Dilute acetic acid (5%) avoids over-protonation of the dimethylamino groups during workup.

Modified Claisen-Schmidt Condensation

A variation of the Claisen-Schmidt condensation employs Lewis acid catalysts to directly promote aldol condensation without pre-protection of the diketone. This method is less common but offers faster reaction times.

Procedure Overview

-

Mixing Phase : 2,4-Pentanedione and 4-(dimethylamino)benzaldehyde are combined in ethanol or methanol.

-

Catalytic Activation : Addition of boron oxide (B₂O₃) or trimethyl borate forms a transient enol-borate complex, accelerating the condensation.

-

Neutralization : The reaction is quenched with aqueous sodium bicarbonate, followed by extraction with dichloromethane.

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) isolates the product.

Performance Data

| Condition | Outcome |

|---|---|

| Catalyst Load | 10 mol% B₂O₃ |

| Reaction Time | 4–6 hours at reflux |

| Yield | 58–65% (lower than boron-mediated method) |

| Purity | ≥95% after chromatography |

Limitations :

-

Reduced yields compared to boron-mediated methods due to competing side reactions.

-

Requires chromatographic purification, increasing cost and complexity.

One-Pot Tandem Synthesis

Recent advances have introduced one-pot methodologies that combine enol protection, aldol condensation, and deprotection in a single reactor. This approach minimizes intermediate isolation and improves scalability.

Key Innovations

Case Study (PMC9822029)

| Step | Details |

|---|---|

| Enol Protection | 2,4-Pentanedione + BF₃·THF → enol-BF₂ complex (1 hour, 25°C) |

| Aldol Condensation | Enol-BF₂ + 4-(dimethylamino)benzaldehyde + n-butylamine (12 hours, 70°C) |

| Deprotection | MgO·H₂O in ethanol (2 hours, 50°C) |

| Yield | 82% (crude), 78% after recrystallization |

Advantages :

-

Eliminates intermediate isolation, reducing processing time by 40%.

-

Higher crude yields due to suppressed side reactions.

Solvent-Free Mechanochemical Synthesis

Emerging green chemistry approaches utilize ball milling to achieve solvent-free synthesis, though literature specific to this compound remains limited.

Preliminary Findings

-

Conditions : 2,4-Pentanedione, 4-(dimethylamino)benzaldehyde, and K₂CO₃ milled at 30 Hz for 2 hours.

-

Challenges : Poor control over stereochemistry and difficulty scaling beyond gram quantities.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Scalability | Cost (Relative) |

|---|---|---|---|---|

| Boron-Mediated Aldol | 72–76 | ≥99 | High | Moderate |

| Claisen-Schmidt | 58–65 | 95–97 | Moderate | Low |

| One-Pot Tandem | 78–82 | ≥98 | High | High |

| Mechanochemical | 50 | 85 | Low | Very Low |

Recommendations :

-

Lab-Scale : Boron-mediated aldol condensation balances yield and purity.

-

Industrial Scale : One-pot tandem synthesis offers superior throughput despite higher catalyst costs.

Purification and Characterization

Recrystallization Protocols

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reduction reactions can be performed using lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Production of alcohols or amines.

Substitution: Introduction of various functional groups, such as halides or alkyl groups.

Scientific Research Applications

Medicinal Chemistry Applications

- Anticancer Activity : Research indicates that 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one exhibits potential anticancer properties. Studies have shown that it can inhibit the proliferation of various cancer cell lines. For instance, its efficacy against breast cancer cells has been highlighted in recent publications where it demonstrated the ability to induce apoptosis and inhibit tumor growth in vivo .

- Antioxidant Properties : The compound has been studied for its antioxidant capabilities. It can scavenge free radicals effectively, which contributes to its potential use in formulations aimed at reducing oxidative stress in biological systems .

- Drug Delivery Systems : Due to its chemical structure, 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one can be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances their solubility and bioavailability .

Material Science Applications

- Organic Photovoltaics : The compound is being investigated as a potential material for organic solar cells due to its light absorption properties and ability to facilitate charge transport. Its incorporation into photovoltaic devices has shown promise in improving efficiency rates compared to conventional materials .

- Dyes and Pigments : The vibrant color of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one makes it suitable for use as a dye in various applications including textiles and coatings. Its stability under light exposure enhances its utility in these fields .

Photochemistry Applications

- Photodynamic Therapy (PDT) : This compound has been explored for use in photodynamic therapy due to its ability to generate reactive oxygen species upon light activation. This property is particularly useful in targeting cancer cells selectively while minimizing damage to surrounding healthy tissues .

- Fluorescent Probes : The unique electronic properties of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one allow it to function as a fluorescent probe in biochemical assays. It can be used for imaging cellular processes or detecting specific biomolecules .

Case Studies

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. For example, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Physical Properties

The dimethylamino-substituted curcuminoid is compared to structurally analogous derivatives with variations in substituent groups (Table 1).

Table 1: Structural and Physical Comparisons

Key Observations:

- Substituent Effects on Melting Points: Bulkier substituents (e.g., diphenylamino, −N(Ph)₂) increase melting points due to enhanced π-π stacking, while aliphatic groups (e.g., diethylamino, −N(C₂H₅)₂) lower melting points .

- IR Spectroscopy: The dimethylamino derivative exhibits strong C−N and C=O peaks, distinguishing it from hydroxyl- or methoxy-substituted analogs .

Biological Activity

1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one (CAS No. 177086-91-8) is a synthetic compound that has garnered attention for its potential biological activities. This compound is structurally related to curcumin and exhibits properties that may be beneficial in various biomedical applications. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one is . It features a heptatriene backbone with hydroxyl and dimethylamino substituents that contribute to its chemical reactivity and biological interactions.

The biological activity of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one can be attributed to several mechanisms:

- Antioxidant Activity : The compound has been shown to scavenge free radicals and reduce oxidative stress in cellular models.

- Anti-inflammatory Effects : It inhibits pro-inflammatory cytokines and modulates pathways such as NF-kB, which are crucial in inflammatory responses.

- Neuroprotective Properties : Studies indicate that this compound can protect neuronal cells from apoptosis induced by oxidative stress and amyloid-beta toxicity.

In Vitro Studies

Several in vitro studies have demonstrated the efficacy of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one against various cell lines:

In Vivo Studies

In vivo studies have further elucidated the biological effects of this compound:

- Neuroprotection in Animal Models : In a mouse model of Alzheimer's disease, administration of the compound resulted in a significant reduction in amyloid plaque formation and improved cognitive function.

- Anti-diabetic Effects : In diabetic rats, treatment with this compound led to improved glucose metabolism and reduced oxidative stress markers.

Case Studies

Case Study 1: Neuroprotection Against Amyloid-beta Toxicity

A study involving SH-SY5Y cells demonstrated that treatment with 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one significantly reduced amyloid-beta-induced cytotoxicity. The mechanism was linked to the upregulation of neuroprotective factors and downregulation of apoptotic markers.

Case Study 2: Anti-inflammatory Activity

In an experimental model of inflammation induced by lipopolysaccharide (LPS), this compound exhibited potent inhibitory effects on the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2), showcasing its potential as an anti-inflammatory agent.

Q & A

Basic: What are the recommended methods for synthesizing 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one in a laboratory setting?

A one-pot synthesis using calcium hydroxide (Ca(OH)₂) as a mild base is a validated approach for diarylheptanoid derivatives. This method involves condensation of substituted benzaldehydes with acetylacetone in ethanol under reflux, achieving yields >85%. Key advantages include simplified purification (via recrystallization) and scalability for analogs with varying substituents (e.g., bromo, methoxy) . For the target compound, replace benzaldehydes with 4-(dimethylamino)benzaldehyde and optimize reaction time (typically 6–8 hours) to avoid side products.

Basic: How can researchers confirm the structural integrity of 1,7-Bis(4-(dimethylamino)phenyl)-5-hydroxyhepta-1,4,6-trien-3-one post-synthesis?

Characterization requires ¹H/¹³C NMR and IR spectroscopy . Key NMR signals include:

- ¹H NMR (DMSO-d₆) : δ ~7.5–7.6 ppm (doublets for conjugated olefinic protons, J ≈ 15.9 Hz), δ ~3.0 ppm (singlet for dimethylamino groups), δ ~6.1 ppm (singlet for the hydroxyl proton).

- ¹³C NMR : δ ~183 ppm (ketone carbonyl), δ ~150–110 ppm (aromatic carbons), δ ~55 ppm (methoxy or dimethylamino carbons).

IR absorption near 3400 cm⁻¹ (O–H stretch) and 1650 cm⁻¹ (C=O) further confirm functionality. Compare spectral data with structurally similar curcumin analogs .

Advanced: What analytical techniques are critical for resolving discrepancies in NMR data interpretation for diarylheptanoids?

Overlapping signals in crowded aromatic/olefinic regions can be resolved using 2D NMR techniques :

- COSY (Correlation Spectroscopy) : Identifies scalar coupling between adjacent protons (e.g., olefinic protons in the heptatrienone backbone).

- HSQC (Heteronuclear Single Quantum Coherence) : Correlates ¹H and ¹³C signals to assign carbons adjacent to protons (e.g., differentiating methoxy vs. dimethylamino carbons).

For stereochemical confirmation, NOESY can detect spatial proximity of protons in rigid structures. These methods are essential for distinguishing regioisomers or verifying E/Z configurations in polyolefinic systems .

Advanced: What in vitro models have been used to evaluate the anticancer potential of this compound, and what were the key findings?

In prostate cancer models , diarylheptanoids inhibit androgen receptor (AR) degradation and modulate HSP90 and JNK signaling pathways . For example:

- In ovo assays : Antitumor activity was observed in chorioallantoic membrane (CAM) models, showing reduced vascularization and tumor volume at 10–50 µM concentrations.

- Cell-based studies : Derivatives induced apoptosis in LNCaP cells via caspase-3 activation and suppressed AR transcriptional activity by >60% at 20 µM. Mechanistic studies should include Western blotting for AR, HSP90, and JNK phosphorylation .

Basic: What are the natural sources of diarylheptanoids structurally related to this compound?

Diarylheptanoids are abundant in the Zingiberaceae family (e.g., Zingiber officinale [ginger] and Curcuma longa [turmeric]). Specific analogs, such as 1,7-bis(4-hydroxyphenyl)hepta-1,4,6-trien-3-one, are isolated via ethanol extraction followed by silica gel chromatography. Natural derivatives often feature hydroxyl or methoxy substituents, which can guide synthetic modifications .

Advanced: How does the substitution pattern on aromatic rings influence the photostability and pharmacokinetics of diarylheptanoid derivatives?

Electron-donating groups (e.g., dimethylamino, methoxy) enhance UV absorption but reduce photostability. For example:

- Fluorocurcumin analogs : Substitution with fluoro and methoxy groups increases metabolic stability (t₁/₂ > 2 hours in hepatic microsomes) but reduces aqueous solubility.

- Kinetic studies : Use HPLC-MS to monitor degradation under UV light (λ = 365 nm). Bulky substituents (e.g., anthracenyl) improve stability by sterically shielding the conjugated system. Optimize substituents using computational modeling (e.g., DFT for HOMO-LUMO gaps) .

Advanced: How can researchers address contradictions in reported bioactivity data for this compound across studies?

Discrepancies often arise from:

- Assay variability : Standardize cytotoxicity assays (e.g., MTT vs. SRB) and cell lines (e.g., PC3 vs. DU145 for prostate cancer).

- Solubility issues : Use DMSO concentrations ≤0.1% and confirm compound stability in media via LC-MS.

- Off-target effects : Perform kinase profiling (e.g., Eurofins Panlabscreen) to identify unintended targets. Cross-validate findings with genetic knockdown (siRNA) or competitive binding assays .

Basic: What spectroscopic databases or resources are recommended for comparing spectral data of this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.